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Histone H1-derived Peptide -

Histone H1-derived Peptide

Catalog Number: EVT-14056234
CAS Number:
Molecular Formula: C56H101N17O15
Molecular Weight: 1252.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Histone H1-derived peptides are bioactive molecules derived from the linker histone proteins, which play a crucial role in chromatin structure and gene regulation. These peptides are of significant interest due to their potential applications in various scientific fields, including immunology and antimicrobial research. Histone H1, a member of the linker histone family, is involved in stabilizing nucleosomes and facilitating higher-order chromatin structures, influencing gene expression and cellular processes.

Source

Histone H1-derived peptides can be synthesized from various sources, including mammalian cells and specific organisms such as fish. For instance, peptides have been isolated from the testes of the olive flounder and the large yellow croaker, where they exhibit antimicrobial properties . Synthetic versions of these peptides are also commercially available for research purposes, such as those provided by Eurogentec and Elabscience .

Classification

Histone H1-derived peptides are classified as antimicrobial peptides due to their ability to disrupt microbial membranes and exhibit antibacterial properties. They are categorized based on their amino acid composition, structural characteristics, and biological functions. These peptides often contain cationic and hydrophobic residues that contribute to their membrane-disrupting capabilities .

Synthesis Analysis

Methods

The synthesis of histone H1-derived peptides can be achieved through several methods:

  • Chemical Synthesis: Solid-phase peptide synthesis is commonly used to create specific peptide sequences with high purity. This method allows for precise control over the amino acid sequence and modifications.
  • Recombinant DNA Technology: Histone genes can be cloned into expression vectors, allowing for the production of histone proteins in host cells (e.g., bacteria or yeast). These proteins can then be cleaved to obtain the desired peptide fragments.
  • Extraction from Natural Sources: Peptides can also be isolated from tissues or cells through extraction and purification processes, followed by characterization using techniques like mass spectrometry.

Technical Details

The synthesis process often involves the use of protective groups during chemical synthesis to prevent unwanted reactions at specific sites on the amino acids. After synthesis, peptides are typically purified using high-performance liquid chromatography to ensure high purity levels (often >95%) before use in experiments .

Molecular Structure Analysis

Structure

Histone H1-derived peptides typically adopt an amphipathic structure characterized by both hydrophilic and hydrophobic regions. This structural feature is crucial for their interaction with lipid membranes. For example, a common sequence of a histone H1-derived peptide is Gly-Gly-Gly-Pro-Ala-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu, which corresponds to a calculated molecular weight of 1252.53 g/mol .

Data

The molecular formula for one such peptide is C56H101N17O15. The structural analysis often involves techniques such as circular dichroism spectroscopy to study the secondary structure and nuclear magnetic resonance spectroscopy for detailed conformational insights.

Chemical Reactions Analysis

Reactions

Histone H1-derived peptides undergo various chemical reactions that can influence their activity:

  • Phosphorylation: These peptides can be phosphorylated by kinases such as protein kinase A and cyclin-dependent kinases (CDK2 and CDK5), which modulate their function in cellular processes .
  • Membrane Interaction: The interaction with bacterial membranes leads to pore formation, disrupting membrane integrity and resulting in microbial cell death.

Technical Details

The efficiency of these reactions can be assessed using techniques like enzyme-linked immunosorbent assay (ELISA) or Western blotting to quantify phosphorylation levels or antimicrobial activity against specific pathogens.

Mechanism of Action

Process

The mechanism of action of histone H1-derived peptides primarily involves:

  • Membrane Disruption: The cationic nature of these peptides allows them to bind to negatively charged bacterial membranes, leading to membrane destabilization.
  • Cell Penetration: Some studies suggest that these peptides can penetrate cells and induce apoptosis or other forms of cell death through mitochondrial pathways .

Data

Research has demonstrated that histone-derived antimicrobial peptides can effectively inhibit a range of pathogens, including bacteria and fungi. Their efficacy is often measured by minimum inhibitory concentration assays.

Physical and Chemical Properties Analysis

Physical Properties

Histone H1-derived peptides are typically presented as lyophilized powders for stability during storage. They are usually soluble in aqueous buffers at physiological pH levels.

Chemical Properties

These peptides exhibit significant stability under various conditions but may degrade under extreme pH or temperature conditions. Their solubility profile is influenced by the presence of charged residues, which enhances their interaction with water.

Applications

Histone H1-derived peptides have several important applications:

  • Antimicrobial Agents: They are being explored as potential therapeutic agents against antibiotic-resistant bacteria due to their ability to disrupt microbial membranes.
  • Research Tools: These peptides serve as valuable tools in studying chromatin dynamics and gene expression regulation.
  • Therapeutic Development: Their unique properties make them candidates for developing novel therapies in areas such as cancer treatment and gene therapy .
Introduction to Histone H1-Derived Peptides in Biological Systems

Biological Significance of Histone H1 in Chromatin Architecture

Histone H1 serves as the architectural linchpin of higher-order chromatin structures through its tripartite molecular organization: a short N-terminal domain (NTD), a central globular domain (GD), and a lengthy C-terminal domain (CTD). The GD folds into a winged-helix motif that binds asymmetrically to nucleosomal DNA at the dyad axis, protecting approximately 20 additional base pairs of linker DNA from nuclease digestion [1]. This binding stabilizes the nucleosome and facilitates the formation of the chromatosome—the fundamental repeating unit of chromatin compaction. The CTD, accounting for >50% of H1's sequence, contains lysine-rich intrinsically disordered regions (IDRs) that undergo disorder-to-order transitions upon DNA contact. These domains facilitate chromatin condensation through:

  • Charge neutralization: The CTD's high lysine content (∼40%) neutralizes DNA phosphate backbone charges, enabling chromatin fiber folding [1] [7].
  • Stem structure formation: CTD-DNA interactions fold linker DNA into stem-like configurations that promote nucleosome-nucleosome interactions [1].
  • Phase-separated condensates: Recent evidence suggests CTD-driven liquid-liquid phase separation organizes heterochromatin domains [7].

Table 1: Functional Domains of Histone H1 and Their Roles in Chromatin Organization

DomainStructural FeaturesFunctional ImpactExperimental Evidence
N-terminal domain (NTD)Short (≤40 aa), hydrophobic N-subregion, basic C-subregionChromatin binding affinity regulationFRAP shows NTD swapping alters residence time [1]
Globular domain (GD)Winged-helix motif (3 α-helices + β-hairpin)Nucleosome dyad binding, DNA entry/exit protection•OH footprinting shows 20bp protection [1]
C-terminal domain (CTD)Lysine-rich (40%), disordered, 40-50% alanine/prolineChromatin compaction, stem structure formationMutational studies identify DNA/protein-binding subregions [1]

H1 depletion triggers catastrophic chromatin decompaction, as demonstrated in triple-H1-knockout murine models where loss of 50% total H1 content causes:

  • Expansion of nuclear volume and heterochromatin decondensation observed via electron microscopy [7]
  • B-to-A compartment shifting in 1,021 genomic regions and increased inter-compartment interactions in Hi-C studies [7]
  • Ectopic chromatin accessibility (4,406 increased ATAC-seq peaks) in repressive type 3 chromatin domains [7]

Notably, H1 post-translational modifications dynamically regulate chromatin states. Deamidation of asparagine residues 76-77 (catalyzed by CTPS1 during DNA damage responses) facilitates subsequent lysine 75 acetylation by p300, creating a dual modification signature that locally decompacts chromatin for repair factor recruitment [4]. This exemplifies how H1 chemical modifications—including proteolytic cleavage—serve as molecular switches for chromatin states.

Proteolytic Processing and Generation of Histone H1-Derived Peptides

Proteolytic cleavage of histone H1 occurs through two mechanistically distinct pathways:

Intracellular Degradation/Clipping

Controlled proteolysis by nuclear/cytoplasmic proteases generates peptides with preserved biological functions:

  • Developmental Clipping: Testis-specific H1t processing during spermatogenesis involves caspase-family proteases, yielding fragments that may facilitate chromatin remodeling [5] [10].
  • Stress-Induced Proteolysis: DNA damage triggers H1 cleavage by cathepsin L in differentiating cells, observed during mammary gland involution and myogenesis [5].
  • Constitutive Turnover: The 26S proteasome and PA200 regulator degrade H1 in a replication-dependent manner, maintaining stoichiometric balance with core histones [5].

Extracellular Cleavage

Immune-proteases liberate antimicrobial peptides from extracellular H1:

  • Neutrophil Elastase: During neutrophil extracellular trap (NET) formation, this serine protease cleaves H1 into cationic fragments that coat extruded chromatin [3].
  • Inflammatory Proteases: Cathepsin D and matrix metalloproteinases process extracellular H1 released from damaged cells, generating soluble peptides with immunomodulatory properties [3].

Table 2: Proteolytic Systems Generating Histone H1-Derived Peptides

Protease ClassRepresentative EnzymesCleavage SitesBiological ContextFragment Functions
Serine proteasesNeutrophil elastase, Granzyme APreferential cleavage at Ala/Val/LeuNETosis, cytotoxic T-cell killingAntimicrobial, DNA-binding [3] [5]
Aspartic proteasesCathepsin D, PepsinHydrophobic residue pairsLysosomal degradation, gastric processingAntimicrobial (e.g., Buforin-like) [3] [6]
CaspasesCaspase-3, -6DXXD motifsApoptosis, spermatogenesisChromatin dismantling [5]
MetalloproteasesMMP-9, ADAMTS4Hydrophobic residuesInflammation, tissue remodelingImmunomodulation [3]

The proteolytic landscape exhibits remarkable substrate duality, where identical enzymes (e.g., cathepsin L) perform either degradation or regulatory clipping depending on cellular context. This is governed by:

  • Compartmentalization: Nuclear vs. cytoplasmic localization determines functional outcomes
  • Protease concentration: Threshold effects separate complete degradation from site-specific clipping
  • H1 variant specificity: H1.4 is preferentially cleaved over H1.2 in apoptotic pathways [5]

Biochemical analyses reveal that H1 proteolysis follows hierarchical vulnerability: the unstructured NTD/CTD are primary targets, while the GD resists proteolysis until denatured. This yields characteristic fragment patterns detectable via 2D gel electrophoresis and mass spectrometry [5].

Evolutionary Conservation of Histone-Derived Antimicrobial Peptides (HDAPs)

Histone H1-derived peptides represent an evolutionarily ancient defense mechanism with conserved features across metazoans:

Phylogenetic Distribution

  • Mammals: Human H1 yields GGGPATPKKAKKL—a peptide phosphorylatable by CDK2/CDK5/PKA with potential signaling functions [2] [8].
  • Teleost Fish: Hipposin (39-aa from histone H2A) in ray fish (Himantura walga) contains cationic α-helices active against aquaculture pathogens [6].
  • Amphibians: Buforin II (21-aa from H2A) exhibits cell-penetrating and DNA-binding properties unique among HDAPs [3].
  • Invertebrates: Mytilus edulis (mussel) expresses mytilin-derived peptides effective at sub-micromolar concentrations [3].

Conserved Mechanisms

HDAPs share three hallmark properties enabling pathogen membrane targeting:

  • Cationicity: Net charge +2 to +9 from lysine/arginine residues facilitates electrostatic attraction to anionic microbial membranes [3].
  • Amphipathicity: α-helical domains partition into lipid bilayers via hydrophobic faces.
  • Structural Plasticity: Disordered regions adopt membrane-specific conformations.

Table 3: Evolutionarily Conserved H1-Derived Antimicrobial Peptides

OrganismPeptide NameParent HistoneSequence FeaturesDemonstrated Activity
Homo sapiensH1-derived PKA substrateHistone H1GGGPATPKKAKKLKinase signaling substrate [2]
Himantura walga (ray fish)Hipposin fragmentHistone H2A[39-aa] with Pro-hingeAntibacterial, antibiofilm [6]
Bufo gargarizans (toad)Buforin IIHistone H2ATRSSRAGLQFPVGRVHRLLRKMembrane penetration, DNA binding [3]
Chlamys farreri (scallop)Cf-HistoneHistone H2ANot fully characterizedVibrio alginolyticus inhibition [6]

Evolutionary analysis reveals positive selection pressure on HDAP-encoding sequences:

  • Rapid sequence diversification in antimicrobial regions (e.g., CTD) versus constrained structural domains [3].
  • Gene duplication events generating specialized defense isoforms (e.g., fish Hipposin genes) [6].
  • Convergent evolution of membrane-disruptive mechanisms across phylogeny:
  • Barrel-stave pore formation in insect-derived peptides
  • Carpet mechanism in buforin II
  • Toroidal pores in mammalian cathelicidins [3]

H1-derived peptides exhibit functional pleiotropy beyond direct microbicidal activity:

  • Immunomodulation: Frog H1 fragments suppress LPS-induced TNFα production [3].
  • Wound Healing: Human HDAPs stimulate fibroblast migration and angiogenesis [3].
  • Biofilm Disruption: Hipposin fragments inhibit Aeromonas hydrophila biofilm matrix [6].

The persistence of histone-derived defense systems across 550 million years of evolution underscores their fundamental role in metazoan immunity—a testament to nature's efficiency in repurposing architectural proteins into weapons against pathogens.

Properties

Product Name

Histone H1-derived Peptide

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C56H101N17O15

Molecular Weight

1252.5 g/mol

InChI

InChI=1S/C56H101N17O15/c1-32(2)28-40(56(87)88)70-52(83)38(18-8-12-24-59)68-50(81)37(17-7-11-23-58)66-47(78)33(3)64-49(80)36(16-6-10-22-57)67-51(82)39(19-9-13-25-60)69-54(85)42-21-15-27-73(42)55(86)46(35(5)74)71-48(79)34(4)65-53(84)41-20-14-26-72(41)45(77)31-63-44(76)30-62-43(75)29-61/h32-42,46,74H,6-31,57-61H2,1-5H3,(H,62,75)(H,63,76)(H,64,80)(H,65,84)(H,66,78)(H,67,82)(H,68,81)(H,69,85)(H,70,83)(H,71,79)(H,87,88)/t33-,34-,35+,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1

InChI Key

MLODEUSVVAOABW-PNNPTOSWSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CN

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CN)O

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